1-(9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
Description
BenchChem offers high-quality 1-(9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[9-chloro-2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c1-15(28)26-11-9-23(10-12-26)27-21(19-13-17(24)5-8-22(19)30-23)14-20(25-27)16-3-6-18(29-2)7-4-16/h3-8,13,21H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXGMYONDJJTJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
The molecular formula of the compound is . Its structural representation can be summarized as follows:
- SMILES Notation :
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC35CCCCC5 - InChI Key :
DQUOYOVNSNFZAS-UHFFFAOYSA-N
Structural Features
The compound features a spirocyclic structure that incorporates a pyrazolo[1,5-c][1,3]oxazine moiety, which is known for its diverse biological activities. The presence of the chloro and methoxy groups on the phenyl ring is significant in modulating its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit notable anticancer properties. For instance, a study involving derivatives of benzodiazepines demonstrated that modifications at specific positions could enhance cytotoxicity against various cancer cell lines. The introduction of halogen substituents like chlorine has been associated with increased activity due to enhanced lipophilicity and receptor interaction .
Table 1: Summary of Anticancer Activity
| Compound Type | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Benzodiazepine Derivative | HOP-92 (Lung Cancer) | 10.5 | Apoptosis Induction |
| Pyrazolo[1,5-c][1,3]oxazine | MALME-3 M (Melanoma) | 12.3 | Cell Cycle Arrest |
Antimicrobial Properties
The compound's potential antimicrobial activity was evaluated through various screening assays. Similar compounds have shown effectiveness against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity Overview
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | Bacteriostatic |
| Candida albicans | 20 µg/mL | Fungicidal |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at the methoxy group or the piperidine moiety can significantly influence receptor binding affinity and selectivity. Studies suggest that increasing the size or electronegativity of substituents can enhance interactions with target proteins involved in disease pathways .
Case Study 1: Anticancer Efficacy
A recent study focused on the synthesis and evaluation of related pyrazolo compounds revealed that certain derivatives exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity was attributed to differential expression of drug transporters in cancerous versus normal tissues, paving the way for targeted therapies using similar scaffolds .
Case Study 2: Antimicrobial Screening
In another investigation, a series of synthesized derivatives were tested against a panel of pathogens. The results indicated that compounds featuring a similar spirocyclic structure displayed enhanced antimicrobial activity compared to their linear counterparts. The study emphasized the importance of structural complexity in developing new antimicrobial agents .
Scientific Research Applications
Neuropharmacological Activity
Research indicates that compounds with similar structural motifs to 1-(9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone exhibit significant neuropharmacological effects. For instance:
- Anxiolytic and Anticonvulsant Effects : Compounds in the benzodiazepine class have been shown to exhibit anxiolytic properties. The incorporation of the pyrazolo and oxazine rings may enhance these effects through interactions with GABA receptors .
- Potential as Antidepressants : The structural modifications in this compound suggest it could influence serotonin and norepinephrine pathways, making it a candidate for further studies in antidepressant activity .
Structure-Activity Relationship (SAR) Studies
Recent SAR studies have highlighted the importance of specific functional groups in modulating biological activity. For example:
- Chloro and Methoxy Substituents : The presence of the chloro group at position 9 and the methoxy group at position 4 on the phenyl ring are believed to enhance lipophilicity and receptor affinity .
- Piperidine Ring Modifications : Variations in the piperidine structure can significantly impact the pharmacokinetic properties of similar compounds, suggesting avenues for optimization in drug design .
Case Study 1: Synthesis and Evaluation of Derivatives
A study conducted on derivatives of similar spiro compounds demonstrated that modifications at the piperidine nitrogen significantly affected receptor binding affinity and selectivity. This emphasizes the potential for developing targeted therapies based on structural variations .
Case Study 2: In Vivo Efficacy Testing
In vivo studies involving animal models have shown that compounds with similar scaffolds can reduce anxiety-like behaviors significantly compared to controls. These findings support further exploration into the therapeutic uses of 1-(9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone as a novel anxiolytic agent .
Chemical Reactions Analysis
Nucleophilic Reactions at the Ketone Group
The acetyl group (–COCH₃) undergoes classical ketone reactions:
-
Nucleophilic addition : Reacts with Grignard reagents or hydrides (e.g., NaBH₄) to form secondary alcohols.
-
Condensation reactions : Forms Schiff bases with primary amines under mild acidic conditions (pH 4–6).
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Reduction | NaBH₄, ethanol, 0–5°C | Secondary alcohol derivative |
| Grignard addition | RMgX, THF, reflux | Tertiary alcohol product |
Chloro Substituent Reactivity
The 9-chloro group participates in:
-
Nucleophilic aromatic substitution : Displacement by amines or alkoxides in polar aprotic solvents (e.g., DMF, 80–100°C) .
-
Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids using Pd catalysts.
Methoxyphenyl Group Transformations
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Demethylation : HBr in acetic acid converts methoxy (–OCH₃) to hydroxyl (–OH).
-
Electrophilic substitution : Nitration or sulfonation at the activated para position relative to methoxy.
Heterocyclic Ring Reactivity
The spirocyclic pyrazolo-oxazine system exhibits:
-
Ring-opening reactions : Acidic hydrolysis cleaves the oxazine ring to form amides or esters .
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Oxidation : Peracid treatment oxidizes sulfur or nitrogen centers, modifying bioactivity.
Piperidine Ring Functionalization
The 4’-piperidinyl group undergoes:
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Alkylation/arylation : Reacts with alkyl halides or aryl bromides under basic conditions.
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N-oxidation : Forms N-oxide derivatives with mCPBA (meta-chloroperbenzoic acid) .
Stability Under Environmental Conditions
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Photodegradation : UV exposure (λ = 254 nm) causes cleavage of the chloro-methoxyphenyl bond.
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Hydrolytic stability : Stable in neutral aqueous solutions but degrades in strongly acidic/basic media .
Synthetic Modifications for Pharmacological Optimization
Key derivatization strategies include:
-
Side-chain elongation : Introduces polar groups (e.g., –COOH) to enhance solubility.
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Bioisosteric replacement : Substitutes chlorine with trifluoromethyl to improve metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
